molecular formula C22H18FN5O2 B2581391 8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-90-9

8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2581391
CAS RN: 923461-90-9
M. Wt: 403.417
InChI Key: VTDRRHGCKSLXHO-UHFFFAOYSA-N
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Description

The compound “8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule with the molecular formula C21H16FN5O2 . It has a molecular weight of 389.4 g/mol . The IUPAC name for this compound is 7-(4-fluorophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a fluorophenyl group, a dimethylphenyl group, and an imidazopurinedione group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a topological polar surface area of 62.8 Ų . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 389.12880293 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds with structural similarities to the specified chemical, have been synthesized and evaluated for their pharmacological properties. These studies aimed to explore the compounds' affinities for serotonin receptors and their potential as antidepressants and anxiolytics. For instance, Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives showing potent ligand activity at 5-HT(1A) receptors, indicating potential anxiolytic and antidepressant activities. Similarly, other derivatives have been evaluated for their receptor affinity, showcasing the diverse pharmacological profiles these compounds can exhibit (Zagórska et al., 2016; Zagórska et al., 2015).

Molecular Studies and Activity Relationships

Further molecular studies and activity relationship analyses have been conducted to understand how modifications to the imidazo[2,1-f]purine-2,4-dione scaffold affect pharmacological activity. These studies provide insights into how substituents at specific positions influence receptor affinity and selectivity, offering guidance for the design of new compounds with enhanced therapeutic profiles (Zagórska et al., 2016; Załuski et al., 2019).

Spectral and Photophysical Properties

Investigations into the spectral and photophysical properties of imidazo[2,1-f]purine derivatives have also been carried out. These studies are crucial for understanding the fundamental characteristics of these compounds, which can influence their application in various scientific and technological fields, such as the development of new fluorescent sensors or probes (Danko et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

properties

IUPAC Name

6-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-12-4-5-13(2)16(10-12)28-17(14-6-8-15(23)9-7-14)11-27-18-19(24-21(27)28)26(3)22(30)25-20(18)29/h4-11H,1-3H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDRRHGCKSLXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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